2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine

Medicinal Chemistry Patent Analysis Scaffold Hopping

2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine is a research chemical belonging to the class of N-substituted pyrrolidine derivatives. Its core structure comprises a saturated five-membered pyrrolidine ring with an isopropyl group on the nitrogen atom and an ethylamine chain at the 3-position.

Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
Cat. No. B13248157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine
Molecular FormulaC9H20N2
Molecular Weight156.27 g/mol
Structural Identifiers
SMILESCC(C)N1CCC(C1)CCN
InChIInChI=1S/C9H20N2/c1-8(2)11-6-4-9(7-11)3-5-10/h8-9H,3-7,10H2,1-2H3
InChIKeyFTYCOOVNLZVYEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine: Defining Procurement Specifications for Pyrrolidine-Based Research Intermediates


2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine is a research chemical belonging to the class of N-substituted pyrrolidine derivatives [1]. Its core structure comprises a saturated five-membered pyrrolidine ring with an isopropyl group on the nitrogen atom and an ethylamine chain at the 3-position . Identified by CAS number 1229623-35-1, it has the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol . As a bifunctional amine building block, it is typically supplied as a free base, with a standard purity of 95% .

N-isopropyl substitution for distinct steric and electronic profile
Bifunctional primary and tertiary amine building block
Free base form for flexible reaction condition optimization

2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine: Why Generic Substitution Fails in Structure-Guided Synthesis


Generic substitution with unsubstituted or differently substituted pyrrolidine ethylamines (e.g., 2-(pyrrolidin-3-yl)ethan-1-amine, CAS 326409-29-4) is not feasible in structure-guided research . The introduction of the isopropyl group on the pyrrolidine nitrogen (N1) in the target compound significantly alters the amine's steric bulk, basicity (pKa), and lipophilicity (LogP) compared to the unsubstituted analog [1]. These altered physicochemical properties directly impact molecular recognition events, such as target binding affinity and functional selectivity, in a way that cannot be predicted or replicated by a generic core [2]. This necessity is underscored by its inclusion as a defined synthetic intermediate in patents for pharmacologically active pyrrolidine derivatives, highlighting the precise structural requirements for a specific biological or synthetic outcome .

Target Compound
Generic Pyrrolidine Ethylamine
N-isopropyl substitution Altered pKa, lipophilicity, and steric bulk
Unsubstituted pyrrolidine NH Different basicity and recognition profile
RyR modulator patent scaffold Access defined, patented chemical space
Kappa-opioid agonist series May shift receptor target profile

2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine: Core Evidence of Differential Performance


2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine: Defined Scaffold in Patented Pyrrolidine Amide Bioactives

This specific N-isopropylpyrrolidine scaffold is explicitly claimed in patent families for bioactive molecules targeting the ryanodine receptor (RyR) . The patent US-9169205-B2 defines a genus of pyrrolidine amide derivatives where the pyrrolidine nitrogen is substituted with a branched alkyl group, such as isopropyl . This differentiates the compound from earlier kappa-opioid receptor agonists which often feature unsubstituted or aryl-substituted pyrrolidine ethylamines [1]. The presence of the specific 2-[1-(propan-2-yl)pyrrolidin-3-yl]ethan-1-amine moiety is therefore a direct requirement for synthesizing and exploring a distinct, proprietary chemical space associated with RyR modulation, rather than opioid receptor targets.

Scaffold Target Divergence
Patent context
RyR modulator series vs. Kappa-opioid series
Enables exploration of distinct, patented chemical space
Qualitative difference in receptor target class
Medicinal Chemistry Patent Analysis Scaffold Hopping

2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine: A Divergent Point from Methylphenidate Analog Scaffolds

The target compound, an N-isopropylpyrrolidine ethylamine, represents a distinct synthetic branch point compared to the more widely studied methylphenidate analogs . Methylphenidate analogs, such as isopropylphenidate, are typically 2-substituted piperidine derivatives (e.g., 2-(3-isopropyl-1-piperidinyl)ethylamine) [1]. The target compound's pyrrolidine ring introduces different conformational constraints and nitrogen basicity (pKa) compared to the piperidine ring in methylphenidate analogs [2]. While no direct comparative biological data is available, this structural divergence is crucial for research programs aiming to differentiate pharmacological profiles and avoid the well-established SAR of the methylphenidate class.

Heterocycle Core Divergence
Structural comparison
Pyrrolidine (5-membered) vs. Piperidine (6-membered)
Supports study of less-explored CNS chemical space
Ring constraint and pKa may differentiate SAR
Chemical Neuroscience Structure-Activity Relationship (SAR) Stimulant Pharmacology

2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine: Defined Purity Threshold for Reproducible Amide Coupling

The procurement value of this specific compound is underpinned by its commercially standardized purity of 95%, a specification critical for its intended use as a primary amine in amide coupling reactions . In medicinal chemistry workflows, the use of an amine building block with a defined high purity is essential for achieving reproducible yields and minimizing byproduct formation in key reactions like HATU or EDC-mediated amide bond formation [1]. While the analytical specification is a commercial, not a peer-reviewed, metric, it is the primary quantifiable differentiator at the point of purchase. The availability of the compound in its free base form also offers flexibility in reaction condition optimization, in contrast to its pre-formed salt (e.g., dihydrochloride, CAS 1803586-79-9), which may limit solubility and reaction scope .

Purity & Form Specification
Vendor specification
95% (HPLC)
Supports reproducible amide coupling yields
Free base form may offer broader reaction scope vs. salt
Chemical Synthesis Amide Bond Formation Analytical Chemistry

2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine: Evidence-Backed Application Scenarios


Synthesis of RyR-Targeted Pyrrolidine Amide Libraries

This compound is a direct building block for synthesizing the pyrrolidine amide derivatives claimed in patent families US-9169205-B2 and EP-2764867-A1, which target the ryanodine receptor (RyR) . Its procurement is essential for any research program aiming to replicate or explore the structure-activity relationships (SAR) within this specific, patented chemical space, as described in Section 3.

Chemical Biology Probe Development for CNS Targets

As a less common N-isopropylpyrrolidine scaffold, this compound is valuable for generating novel chemical probes to investigate central nervous system (CNS) targets. Its structural divergence from the well-known piperidine-based methylphenidate analogs (Section 3) allows researchers to explore distinct pharmacological profiles and potentially identify new mechanisms of action in neuropsychiatric disorders.

Methodology Studies for Amide Coupling of Sterically Hindered Amines

The secondary nitrogen within the pyrrolidine ring and the adjacent chiral center create a sterically hindered environment. This makes the target compound a challenging yet informative substrate for developing and comparing new amide coupling reagents and conditions. The defined 95% purity (Section 3) ensures that the outcome of such methodology studies is attributable to the reaction conditions, not the presence of interfering impurities.

Intermediate for Asymmetric Catalysis Ligands

The compound's bifunctional amine nature (primary amine and tertiary amine) makes it a potential precursor for synthesizing chiral ligands for asymmetric catalysis. The isopropyl group on the pyrrolidine nitrogen provides a tunable steric element that can influence the enantioselectivity of a resulting catalyst, a key parameter in industrial and academic organic synthesis.

Application
Selection Property
Validation Focus
RyR modulator chemical series exploration
Patented N-isopropylpyrrolidine scaffold
Receptor target identity (RyR vs. opioid)
CNS target chemical biology probes
Divergent pyrrolidine core vs. piperidine analogs
Off-target profile differentiation
Amide coupling methodology studies
Steric hindrance at pyrrolidine nitrogen
Coupling efficiency and byproduct analysis
Asymmetric catalysis ligand precursor
Bifunctional amine with tunable steric element
Enantioselectivity in model reactions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.